molecular formula C4H7ClO2S B2597791 2-Methylprop-2-ene-1-sulfonyl chloride CAS No. 14568-34-4

2-Methylprop-2-ene-1-sulfonyl chloride

Cat. No.: B2597791
CAS No.: 14568-34-4
M. Wt: 154.61
InChI Key: DWAZFVPADZFXAQ-UHFFFAOYSA-N
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Description

2-Methylprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol . It is a sulfonyl chloride derivative, known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylprop-2-ene-1-sulfonyl chloride can be synthesized through the reaction of 2-methylprop-2-ene-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)

    Catalysts: Triethylamine (Et₃N), N,N-Dimethylaminopyridine (DMAP)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylprop-2-ene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride (CH₃SO₂Cl)
  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)
  • Tosyl chloride (p-CH₃C₆H₄SO₂Cl)

Uniqueness

2-Methylprop-2-ene-1-sulfonyl chloride is unique due to its branched alkene structure, which provides steric hindrance and influences its reactivity compared to linear sulfonyl chlorides. This structural feature can lead to different reaction pathways and selectivities in synthetic applications .

Properties

IUPAC Name

2-methylprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAZFVPADZFXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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